Etopósido Impureza C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Etoposide Impurity C, also known as α-Etoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is widely used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas. Etoposide Impurity C is one of the many impurities that can be found during the synthesis and production of etoposide .

Aplicaciones Científicas De Investigación

Etoposide Impurity C has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of etoposide.

Biology: Studied for its biological activity and potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of etoposide.

Industry: Used in the quality control and validation of manufacturing processes for etoposide

Mecanismo De Acción

Target of Action

Etoposide Impurity C, like Etoposide, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication, transcription, and recombination . This enzyme is responsible for relaxing supercoiled DNA, which is essential for various DNA metabolic processes .

Mode of Action

Etoposide Impurity C interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents the cell from entering the mitotic phase of cell division, leading to cell death . Etoposide Impurity C is cell cycle-dependent and phase-specific, primarily affecting the S and G2 phases of cell division .

Biochemical Pathways

The action of Etoposide Impurity C on DNA topoisomerase II affects several biochemical pathways. It enhances the ability of topoisomerase II to compact DNA by trapping DNA loops . This action creates DNA double-strand breaks, causing topoisomerase II to resist relocation and pauses the ability of topoisomerases to relax DNA supercoiling . These alterations in the DNA structure and topoisomerase II activity disrupt the normal cell cycle and lead to apoptosis .

Pharmacokinetics

The pharmacokinetics of Etoposide Impurity C is expected to be similar to that of Etoposide. Etoposide exhibits significant inter-individual variations in plasma concentrations . Factors such as distribution volume, which correlates with albumin levels and body weight, can influence these variations

Result of Action

The primary result of Etoposide Impurity C’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting the normal cell cycle, Etoposide Impurity C eliminates rapidly dividing cells, such as cancer cells . This makes it a valuable tool in the treatment of various types of cancer .

Action Environment

The efficacy and stability of Etoposide Impurity C can be influenced by various environmental factors. It is known that Etoposide is used in various forms of chemotherapy for cancers such as Kaposi’s sarcoma, Ewing’s sarcoma, lung cancer, testicular cancer, lymphoma, nonlymphocytic leukemia, and glioblastoma multiforme . The effectiveness of Etoposide Impurity C may also depend on the specific type of cancer and the patient’s overall health and response to treatment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Etoposide Impurity C is typically synthesized through the semi-synthetic modification of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. The synthesis involves several steps, including the formation of a glucopyranoside derivative and subsequent modifications to introduce the desired functional groups .

Industrial Production Methods: The industrial production of Etoposide Impurity C follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions: Etoposide Impurity C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.

Substitution: Various substitution reactions can occur, introducing different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of Etoposide Impurity C, such as quinone derivatives and substituted analogs .

Comparación Con Compuestos Similares

Etoposide: The parent compound, widely used in chemotherapy.

Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action.

Podophyllotoxin: The natural precursor used in the synthesis of etoposide and its derivatives.

Uniqueness: Etoposide Impurity C is unique due to its specific structural modifications, which differentiate it from other impurities and derivatives. These modifications can influence its biological activity and pharmacokinetic properties, making it a valuable compound for research and quality control .

Propiedades

Número CAS |

100007-53-2 |

|---|---|

Fórmula molecular |

C29H32O13 |

Peso molecular |

588.6 g/mol |

Nombre IUPAC |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1 |

Clave InChI |

VJJPUSNTGOMMGY-LMSDHMSKSA-N |

SMILES isomérico |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

SMILES canónico |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

α-Etoposide; (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

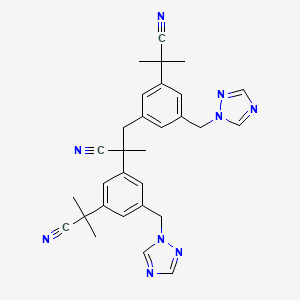

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)

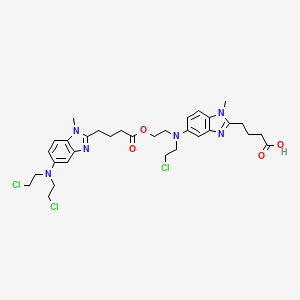

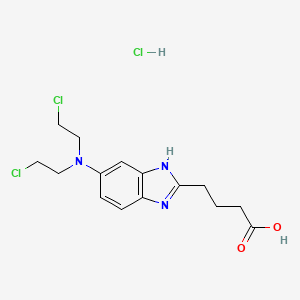

![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)

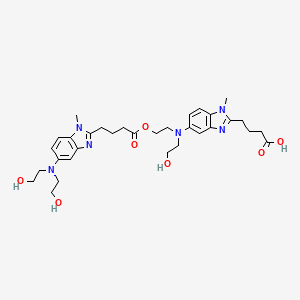

![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)